1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA
説明
1-(3,4-Dichlorophenyl)-3-(quinolin-8-yl)urea is a urea derivative featuring a 3,4-dichlorophenyl group and a quinolin-8-yl moiety. Urea derivatives are widely studied for their pharmacological and agrochemical applications, with structural variations influencing solubility, bioactivity, and environmental persistence.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-quinolin-8-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-12-7-6-11(9-13(12)18)20-16(22)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQHDNNGLRCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve optimized reaction conditions, including temperature control and the use of solvents like dichloromethane or toluene to enhance yield and purity.
化学反応の分析
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety into corresponding amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include various substituted quinoline and phenyl derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and chemical processes.
作用機序
The mechanism by which 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
類似化合物との比較
Structural and Functional Group Variations
Urea derivatives are characterized by substituents on the phenyl and heterocyclic rings, which dictate their properties. Key analogues include:
Physicochemical Properties
- Solubility and Stability: Bulky substituents (e.g., dihydroisoquinolyl in ) reduce solubility but enhance lipophilicity, favoring membrane penetration . The target compound’s quinoline group may balance solubility and bioavailability.
- pKa and Boiling Points: Analogues with electron-withdrawing groups (e.g., -Cl, -CN) exhibit lower pKa values, influencing ionization and reactivity. For instance, 6g (4-cyanophenyl derivative) has a molecular ion at m/z 306.0, reflecting stability under mass spectrometry conditions .
生物活性
1-(3,4-Dichlorophenyl)-3-(quinolin-8-yl)urea, also known as C16H11Cl2N3O, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a urea moiety linked to a dichlorophenyl group and a quinoline ring, which contribute to its unique chemical properties and biological interactions.
- IUPAC Name : 1-(3,4-dichlorophenyl)-3-quinolin-8-ylurea
- Molecular Formula : C16H11Cl2N3O
- Molecular Weight : 340.18 g/mol
- Structural Characteristics : The compound's structure includes a quinoline ring that is known for its diverse biological activities, particularly in cancer therapy.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It can modulate receptor functions by interacting with binding domains, influencing signal transduction pathways.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | % Inhibition | IC50 (µM) |
|---|---|---|
| T-47D (Breast Cancer) | 90.47% | 0.67 |
| SK-MEL-5 (Melanoma) | 84.32% | 0.80 |
| MDA-MB-468 (Breast Cancer) | 84.83% | 0.87 |
These findings suggest that the compound exhibits broad-spectrum antiproliferative activity across different cancer types .
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression:
| Enzyme | IC50 (µM) |
|---|---|
| EGFR | 0.24 |
| Src Kinase | 0.96 |
| IL-6 | % Control = 20% at 10^-5 M |
These results indicate that the compound may serve as a potential therapeutic agent by targeting key signaling pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound can provide insights into optimizing its efficacy and selectivity:
- Dichlorophenyl Group : Enhances lipophilicity and facilitates cellular uptake.
- Quinoline Ring : Imparts biological activity through interaction with various molecular targets.
- Urea Moiety : Serves as a linker that stabilizes the overall structure while allowing for modifications that can enhance potency.
Comparative Analysis
Comparing this compound with similar compounds highlights its unique properties:
| Compound | Key Difference | Biological Activity |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-(quinolin-6-yl)urea | Position of quinoline attachment | Varies in anticancer potency |
| 1-(3,4-Dichlorophenyl)-3-(pyridin-8-yl)urea | Pyridine instead of quinoline | Different receptor interaction |
| 1-(3,4-Dichlorophenyl)-3-(naphthalen-8-yl)urea | Naphthalene ring | Altered pharmacokinetics |
The specificity of the quinoline attachment plays a crucial role in determining the biological activity and potential therapeutic applications of these compounds .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Breast Cancer Treatment : A derivative of quinoline showed promising results in reducing tumor size in preclinical models.
- Study on Enzyme Inhibition : Compounds targeting EGFR have been successful in clinical trials for lung cancer.
These studies underline the importance of further exploring the therapeutic potential of this compound and its derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
